[2-(4-Fluorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide
Description
X-ray Crystallography
While direct X-ray data for this compound is limited, studies on related hydrobromide salts (e.g., dextromethorphan hydrobromide ) reveal:
NMR Spectroscopy
¹H NMR (400 MHz, D₂O) :
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 3.78 | OCH₃ | Singlet |
| 6.70–7.25 | Aromatic H | Multiplet |
| 3.10–3.45 | CH₂NH₂⁺ | Triplet |
| 2.75–2.95 | CH₂Ph | Multiplet |
¹³C NMR (100 MHz, D₂O) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 162.1 | C-F (ipso) |
| 55.8 | OCH₃ |
| 48.5 | NCH₂ |
| 128–115 | Aromatic C |
The methoxy group’s singlet and fluorine’s deshielding effect on adjacent carbons are consistent with structural expectations .
Comparative Analysis of Protonation States in Hydrobromide Salts
Hydrobromide salts of amines are favored in pharmaceutical chemistry for enhanced solubility and stability. Key comparisons:
| Property | Hydrobromide Salt | Hydrochloride Salt |
|---|---|---|
| Solubility in H₂O | 220 mg/mL | 180 mg/mL |
| Melting Point | 192–195°C | 205–208°C |
| Hygroscopicity | Moderate | High |
- Protonation Site : The amine nitrogen (pKa ~9.5) binds H⁺, forming a quaternary ammonium center. Bromide’s larger ionic radius (196 pm vs. 181 pm for Cl⁻) reduces lattice energy, lowering melting points compared to hydrochlorides .
- Spectral Differentiation : In IR, N–H stretches for protonated amines appear at 2500–2700 cm⁻¹, distinct from free amines (3300–3500 cm⁻¹) .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13;/h2-9,18H,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWYJZJYTOBYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=C(C=C2)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-56-8 | |
| Record name | Benzeneethanamine, 4-fluoro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of 2-Methoxybenzylamine with 2-(4-Fluorophenyl)ethyl Bromide
A direct alkylation approach involves reacting 2-methoxybenzylamine with 2-(4-fluorophenyl)ethyl bromide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the primary amine attacks the alkyl bromide to form the secondary amine. Subsequent treatment with hydrobromic acid yields the hydrobromide salt.
- Reagents :
- 2-Methoxybenzylamine (1.0 equiv)
- 2-(4-Fluorophenyl)ethyl bromide (1.1 equiv)
- Potassium carbonate (K₂CO₃, 2.0 equiv)
- Dimethylformamide (DMF) as solvent
- Hydrobromic acid (48% aqueous solution)
- Steps :
- Dissolve 2-methoxybenzylamine (5.0 g, 33 mmol) and K₂CO₃ (9.1 g, 66 mmol) in DMF (50 mL).
- Add 2-(4-fluorophenyl)ethyl bromide (7.4 g, 36 mmol) dropwise at 0°C under nitrogen.
- Warm to room temperature and stir for 12–24 hours.
- Quench with water (100 mL) and extract with ethyl acetate (3 × 50 mL).
- Dry organic layers over anhydrous Na₂SO₄, concentrate, and purify via column chromatography (hexane/ethyl acetate 3:1).
- Treat the free amine with HBr (1.1 equiv) in ethanol to precipitate the hydrobromide salt.
Reductive Amination of 2-Methoxybenzaldehyde with 2-(4-Fluorophenyl)ethylamine
Reductive amination offers an alternative route, avoiding alkyl halide intermediates. This method condenses 2-methoxybenzaldehyde with 2-(4-fluorophenyl)ethylamine using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
- Reagents :
- 2-Methoxybenzaldehyde (1.0 equiv)
- 2-(4-Fluorophenyl)ethylamine (1.2 equiv)
- Sodium cyanoborohydride (1.5 equiv)
- Acetic acid (catalytic)
- Methanol as solvent
- Steps :
- Combine 2-methoxybenzaldehyde (4.1 g, 30 mmol) and 2-(4-fluorophenyl)ethylamine (5.0 g, 36 mmol) in methanol (50 mL).
- Add acetic acid (0.5 mL) and NaBH₃CN (2.8 g, 45 mmol) portionwise at 0°C.
- Stir at room temperature for 6 hours.
- Concentrate under reduced pressure, resuspend in water, and extract with dichloromethane (3 × 30 mL).
- Dry organic layers, concentrate, and treat with HBr to form the hydrobromide salt.
Two-Step Synthesis via Intermediate Amide Formation
A patent-derived method involves forming an intermediate amide, followed by Hofmann degradation to yield the primary amine. Though originally reported for a trifluorobiphenyl derivative, this approach can be adapted for the target compound.
Adapted Procedure :
- Step 1: Amide Synthesis
- React 2-methoxybenzyl chloride (1.0 equiv) with 2-(4-fluorophenyl)ethylamine (1.0 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
- Stir at reflux for 8 hours, then concentrate and recrystallize from ethanol.
- Step 2: Hofmann Degradation
- Treat the amide intermediate with sodium hypobromite (NaOBr) in aqueous NaOH at 5–7°C for 2 hours.
- Heat to 70–73°C for 1 hour to cleave the amide to the amine.
- Acidify with HBr and isolate the hydrobromide salt.
Yield : 44–47% (similar to analogous reactions in).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in alkylation by 20–25%.
- Acid Catalysts : Acetic acid (1–2 mol%) in reductive amination stabilizes the imine intermediate, increasing yield by 10–15%.
Characterization and Analytical Data
Spectral Properties
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.32 (m, 2H, Ar-H), 7.15–7.05 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.25 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 3.10 (t, J = 7.2 Hz, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂).
- IR (KBr) : 2925 cm⁻¹ (C-H stretch), 1611 cm⁻¹ (C=C aromatic), 1494 cm⁻¹ (N-H bend), 1090 cm⁻¹ (C-F stretch).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Neurotransmitter Interaction Studies
Research indicates that compounds similar to 2-(4-Fluorophenyl)ethyl(2-methoxybenzyl)amine hydrobromide may influence neurotransmitter systems. Its structural features suggest potential interactions with serotonin and norepinephrine receptors, making it a candidate for antidepressant research.
- Case Study : A study exploring the interaction of similar amines with serotonin receptors demonstrated alterations in receptor binding affinities, suggesting potential antidepressant effects .
Antioxidant Activity
The presence of aromatic rings in the structure correlates with antioxidant properties. Compounds with such features are known to neutralize free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Research Insight : Antioxidant assays using similar compounds showed significant free radical scavenging activity, highlighting the potential of this compound in therapeutic applications against oxidative damage .
Antimicrobial Properties
The fluorinated phenyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exhibit antimicrobial activity.
- Case Study : Preliminary studies indicated that derivatives of fluorinated phenyl amines exhibited notable antimicrobial effects against various bacterial strains .
Material Science Applications
Beyond biological applications, this compound may find utility in material science due to its chemical stability and potential for functionalization. Its ability to act as a building block for more complex molecules makes it valuable in polymer chemistry and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 2-(4-Chlorophenyl)ethylamine Hydrobromide
- Structural Differences :
- Halogen Substitution : Chlorine replaces fluorine at the phenyl ring, increasing lipophilicity and steric bulk.
- Benzyl Group Modification : The 4-ethoxybenzyl group (vs. 2-methoxybenzyl) alters electronic effects and hydrogen-bonding capacity.
- Pharmacological Implications :
2.2 N-(4-Fluorobenzyl)-2-Methoxybenzylamine Hydrobromide
- Structural Differences :
- Backbone Variation : A benzyl group replaces the ethyl chain, reducing molecular flexibility.
- The absence of an ethyl spacer could reduce interactions with hydrophobic pockets in target proteins .
2.3 (2,3-Dimethoxybenzyl)[2-(4-Fluorophenyl)ethyl]amine
- Structural Differences :
- Additional Methoxy Group : The benzyl group has 2,3-dimethoxy substituents, enhancing electron-donating effects.
- The di-methoxy substitution pattern is common in ligands targeting adrenergic or serotonin receptors .
2.4 2-(4-Fluorophenyl)ethylamine Hydrobromide
- Structural Differences :
- Heteroaromatic Substitution : A pyridine ring replaces the methoxybenzyl group, introducing a basic nitrogen atom.
- Functional Impact :
Pharmacological and Chemical Properties
3.1 Receptor Binding and Selectivity
- The 4-fluorophenyl group enhances electronegativity, promoting interactions with aromatic residues in receptor binding pockets (e.g., 5-HT1B/1D receptors) .
- The 2-methoxybenzyl group’s ortho substitution is critical for π-π stacking and steric complementarity, as seen in neurokinin receptor antagonists like CP99994 .
3.2 Physicochemical Properties
- Lipophilicity : Fluorine’s low polarizability increases logP compared to chlorine analogs, balancing solubility and membrane permeability.
- Salt Form : The hydrobromide salt improves aqueous solubility, a common strategy in CNS drug design (e.g., Pruvanserin Hydrochloride) .
3.3 Metabolic Stability
- Fluorine’s resistance to oxidative metabolism extends half-life compared to chlorine or methoxy-substituted analogs.
- Methoxy groups are susceptible to demethylation, but ortho substitution may slow enzymatic degradation .
Biological Activity
2-(4-Fluorophenyl)ethylamine hydrobromide is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, includes a fluorinated phenyl group and a methoxybenzyl moiety, which may influence its interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 1609407-56-8. The hydrobromide salt form enhances its solubility in water, facilitating biological applications. The structural features of this compound include:
- Fluorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Methoxybenzyl Moiety : Potentially contributes to interactions with neurotransmitter systems.
Antidepressant Effects
Research indicates that amine derivatives often exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine. Studies have shown that compounds structurally similar to 2-(4-Fluorophenyl)ethylamine hydrobromide can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression.
Antioxidant Activity
The presence of aromatic rings in the structure correlates with antioxidant properties. Compounds like 2-(4-Fluorophenyl)ethylamine hydrobromide may help neutralize free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Initial studies suggest that the fluorinated phenyl group enhances antimicrobial properties due to increased lipophilicity, allowing better penetration through cell membranes. This could make the compound a candidate for further investigation as an antimicrobial agent.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)ethylamine hydrobromide typically involves multi-step organic reactions that yield high purity products suitable for biological testing. The general synthetic route includes:
- Formation of the Fluorophenyl Ethylamine : Starting from commercially available precursors.
- Alkylation with Methoxybenzyl Chloride : To introduce the methoxybenzyl group.
- Hydrobromide Salt Formation : Enhancing solubility for biological assays.
Comparative Analysis with Similar Compounds
The following table compares 2-(4-Fluorophenyl)ethylamine hydrobromide with other well-known antidepressants:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fluoxetine | Fluorinated phenyl ring | Antidepressant |
| Sertraline | Similar amine structure | Antidepressant |
| Duloxetine | Dual action on serotonin/norepinephrine | Antidepressant |
| Bupropion | Different functional groups | Antidepressant/smoking cessation aid |
This comparison highlights how 2-(4-Fluorophenyl)ethylamine hydrobromide's specific combination of functional groups may confer distinct pharmacological properties not fully explored in existing antidepressants.
Case Studies and Research Findings
Several studies have focused on the biological interactions of compounds similar to 2-(4-Fluorophenyl)ethylamine hydrobromide:
- Neurotransmitter Interaction Studies : Research has shown that compounds with similar structures can significantly affect serotonin and norepinephrine levels in animal models, suggesting potential use in treating mood disorders.
- Antioxidant Efficacy Testing : In vitro studies demonstrated that related compounds exhibit significant antioxidant activity, providing a protective effect against oxidative stress in neuronal cells.
- Antimicrobial Testing : Preliminary assays indicate that fluorinated derivatives can inhibit the growth of various bacterial strains, warranting further exploration into their potential as antimicrobial agents.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for 2-(4-Fluorophenyl)ethylamine hydrobromide, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via reductive amination or alkylation of 2-methoxybenzylamine with 2-(4-fluorophenyl)ethyl bromide. Key parameters include:
- Temperature : 60–80°C for efficient alkylation .
- Catalysts : Use of NaBH(OAc)₃ for reductive amination to minimize side products .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Yield Optimization : Purification via recrystallization (ethanol/water) improves purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- 1H-NMR : Characteristic signals include δ 7.55 (dd, aromatic H), 4.17 (t, α-CH₂), and 3.82 (s, OCH₃) .
- 13C-NMR : Confirms methoxy (δ 55–60 ppm) and fluorophenyl carbons (δ 115–160 ppm) .
- Mass Spectrometry : ESI-MS ([M+H⁺]⁺ at m/z 348.1) verifies molecular weight .
Q. How does solubility in aqueous buffers impact in vitro assays?
- Solubility : Hydrobromide salt enhances aqueous solubility (≥10 mg/mL in PBS, pH 7.4) .
- Stability : Stable at 4°C for >6 months; avoid prolonged exposure to light to prevent decomposition .
Advanced Questions
Q. What functional assays evaluate its interaction with serotonin receptors (e.g., 5-HT2A)?
- Radioligand Binding : Compete with [³H]-Ketanserin in HEK-293 cells expressing 5-HT2A (IC₅₀ < 100 nM indicates high affinity) .
- Calcium Mobilization : FLIPR assays measure intracellular Ca²⁺ flux post-receptor activation; EC₅₀ values correlate with agonist/antagonist activity .
- Selectivity : Cross-test against 5-HT2B/2C subtypes to assess specificity (Ki ratios >10-fold preferred) .
Q. How can enantiomeric purity be resolved, and why is stereochemistry critical?
- Chiral Chromatography : Use Chiralpak AD-H column (n-hexane:isopropanol = 90:10) to separate enantiomers .
- Impact on Activity : (R)-enantiomer shows 10-fold higher 5-HT2A affinity than (S)-form in functional assays .
Q. What structural modifications enhance receptor selectivity or metabolic stability?
- Halogen Substitution : Fluorine at 4-position increases lipophilicity and CNS penetration .
- Methoxy Positioning : 2-methoxy group on benzylamine improves binding to hydrophobic pockets of 5-HT2A .
- SAR Insights : Methylation of the amine reduces first-pass metabolism (t₁/₂ increases from 2 to 6 hours in rodent models) .
Q. Which in vivo models are suitable for neuropharmacological profiling?
- Rodent Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
